![molecular formula C16H21NO3 B5789935 3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)
3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
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Overview
Description
3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as DDC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DDC is a member of the family of compounds known as arylcyclohexylamines, which are structurally similar to the dissociative anesthetic ketamine. DDC has been shown to have a unique mechanism of action that may make it useful for treating a variety of neurological and psychiatric disorders.
Mechanism of Action
DDC's mechanism of action involves the inhibition of NMDA receptors, which are involved in the regulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological and psychiatric disorders. By inhibiting NMDA receptors, DDC may help to restore the balance of glutamate neurotransmission and alleviate symptoms of these disorders.
Biochemical and Physiological Effects:
DDC has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include the inhibition of NMDA receptor-mediated currents, the modulation of voltage-gated sodium channels, and the inhibition of voltage-gated potassium channels. DDC has also been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
DDC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a unique mechanism of action that may make it useful for studying the regulation of glutamate neurotransmission. However, there are also limitations to the use of DDC in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems may complicate the interpretation of results.
Future Directions
There are several future directions for research on DDC. One area of interest is the development of more potent and selective NMDA receptor inhibitors that can be used to study the role of glutamate neurotransmission in neurological and psychiatric disorders. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of DDC in vivo. Finally, there is interest in exploring the potential therapeutic uses of DDC for a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Synthesis Methods
DDC can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethoxyaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of purification steps to isolate the desired compound.
Scientific Research Applications
DDC has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that DDC has a unique mechanism of action that involves the inhibition of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of glutamate neurotransmission. This mechanism of action may make DDC useful for treating a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
3-(3,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2)9-12(5-13(18)10-16)17-11-6-14(19-3)8-15(7-11)20-4/h5-8,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQFSLHZLARUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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